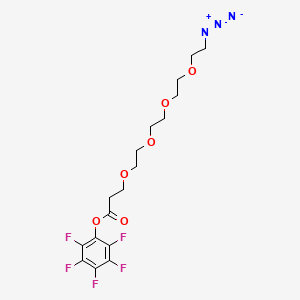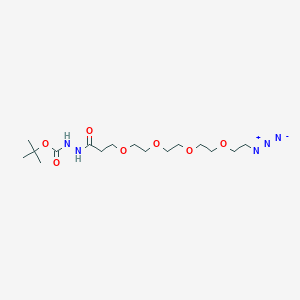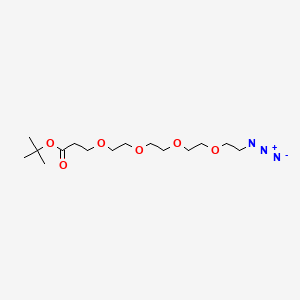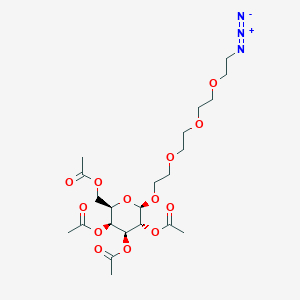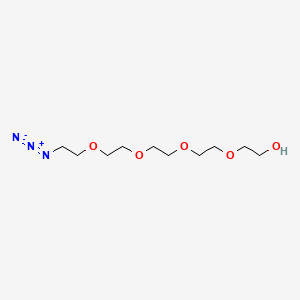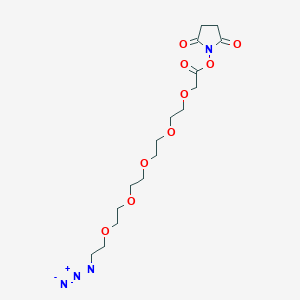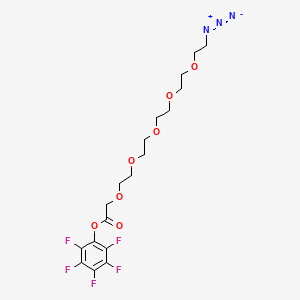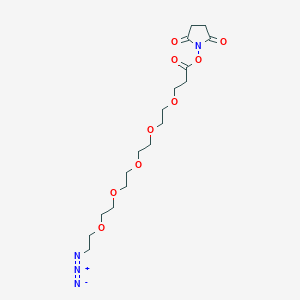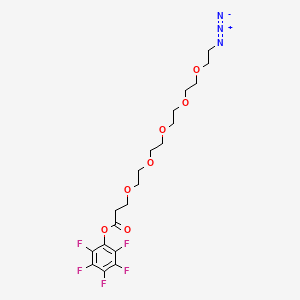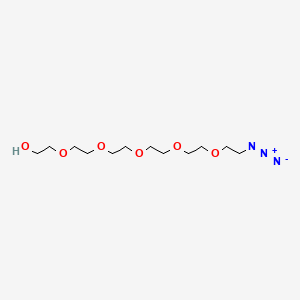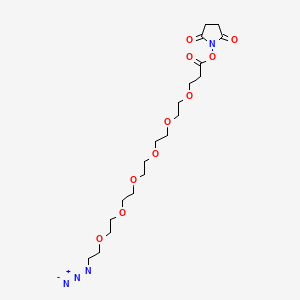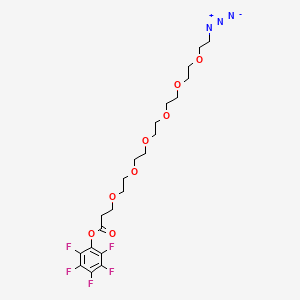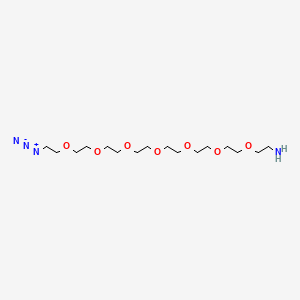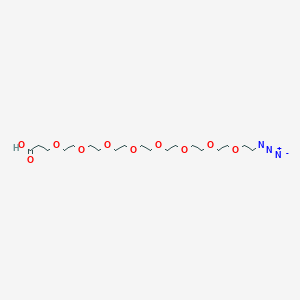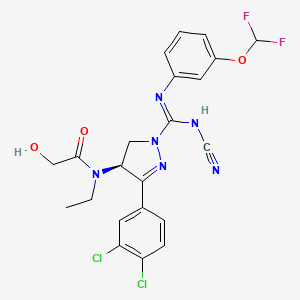
BAY 598-Bio-X
Übersicht
Beschreibung
BAY 598-Bio-X, also known as BAY-598, is a potent and selective competitive inhibitor of SMYD2 lysine methyltransferase . It has a unique chemotype relative to the current SMYD2 chemical probe LLY-507 and other inhibitors . It inhibits in vitro methylation of p53K370 with an IC50 of 27 nM and has more than 100-fold selectivity over other histone methyltransferases and other non-epigenetic targets .
Molecular Structure Analysis
The molecular weight of BAY 598-Bio-X is 525.34 . Its molecular formula is C22H20Cl2F2N6O3 . The chemical name is N - [ (4 S )-1- [ (Cyanoamino) [ [3- (difluoromethoxy)phenyl]imino]methyl]-3- (3,4-dichlorophenyl)-4,5-dihydro-1 H -pyrazol-4-yl]- N -ethyl-2-hydroxyacetamide .Chemical Reactions Analysis
BAY 598-Bio-X is a potent, peptide-competitive chemical probe for SET and MYND domain-containing protein 2 (SMYD2), a lysine methyltransferase inhibitor that dimethylates histone H3K36 and methylates histone H3K4 . SMYD2 also methylates Lys-370 of p53, leading to decreased DNA-binding activity .Physical And Chemical Properties Analysis
BAY 598-Bio-X has a molecular weight of 524.1 and a molecular formula of C22H20Cl2F2N6O3 . It has a MollogP of 3.881 and a PSA of 86.02 . It has one chiral centre, 11 rotatable bonds, 7 hydrogen bond acceptors, and 2 hydrogen bond donors .Wissenschaftliche Forschungsanwendungen
1. Specific Scientific Field The primary field of application for BAY 598 is in Biochemistry , specifically in the study of Lysine Methyltransferases .
3. Methods of Application or Experimental Procedures BAY 598 is used in biochemical and cellular activity assays . It inhibits in vitro methylation of p53K370 with an IC50 value of 27 nM and in cells with an IC50 value < 1 μM . It is more than 100-fold selective over other histone methyltransferases and non-epigenetic targets . BAY 598 can be used with in vivo experiments .
4. Results or Outcomes BAY 598 enhances apoptotic responses to doxorubicin in cancer cell lines, decreases p53K370me levels in HEK293 cells, and reduces methylation in tumor cells in a mouse xenograft model . It also reveals the giant scaffold AHNAK as a novel multi-methylated substrate .
5. AHNAK Regulation BAY 598 has been used in research to study the regulation of the giant scaffold protein AHNAK . AHNAK is a novel major substrate of SMYD2, and BAY 598 has been shown to potently inhibit methylation at multiple sites on AHNAK . This finding further complements the understanding of the roles of SMYD2 in cancer biology and underlines the utility of using probe inhibitors like BAY 598 to explore potential therapeutic targets in cancer .
6. Apoptotic Responses Enhancement BAY 598 has been shown to enhance apoptotic responses to doxorubicin in cancer cell lines . It also decreases p53K370me levels in HEK293 cells and reduces methylation in tumor cells in a mouse xenograft model .
7. Additional Lysine Methyltransferase Compounds BAY 598 is also used in the study of additional lysine methyltransferase compounds . It is a potent and selective competitive inhibitor of SMYD2 lysine methyltransferase, which displays >100-fold selectivity for SMYD2 over a panel of 32 other methyltransferases including SMYD3, SUV420H1, and SUV420H2 .
8. Cancer Research BAY 598 has been used in cancer research, specifically in the study of the giant scaffold protein AHNAK . AHNAK is a novel major substrate of SMYD2, and BAY 598 has been shown to potently inhibit methylation at multiple sites on AHNAK . This finding further complements the understanding of the roles of SMYD2 in cancer biology and underlines the utility of using probe inhibitors like BAY 598 to explore potential therapeutic targets in cancer .
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-[(4S)-2-[N-cyano-N'-[3-(difluoromethoxy)phenyl]carbamimidoyl]-5-(3,4-dichlorophenyl)-3,4-dihydropyrazol-4-yl]-N-ethyl-2-hydroxyacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20Cl2F2N6O3/c1-2-31(19(34)11-33)18-10-32(30-20(18)13-6-7-16(23)17(24)8-13)22(28-12-27)29-14-4-3-5-15(9-14)35-21(25)26/h3-9,18,21,33H,2,10-11H2,1H3,(H,28,29)/t18-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTTJIRVZJJGFTK-SFHVURJKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1CN(N=C1C2=CC(=C(C=C2)Cl)Cl)C(=NC3=CC(=CC=C3)OC(F)F)NC#N)C(=O)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN([C@H]1CN(N=C1C2=CC(=C(C=C2)Cl)Cl)C(=NC3=CC(=CC=C3)OC(F)F)NC#N)C(=O)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20Cl2F2N6O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
525.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
BAY 598-Bio-X | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



